High Purity (≥98%) Enables Reproducible Synthesis of Bcr-Abl Kinase Inhibitors
3-TrifluoroMethyl-Benzamidine is commercially available with purities of ≥98% from multiple reputable vendors, including Fluorochem (98%) and Leyan (98%) . In contrast, unsubstituted benzamidine and many substituted analogs are typically supplied at lower purities (e.g., 95% for 4-(trifluoromethyl)benzamidine hydrochloride) . This higher purity is critical for the reproducible synthesis of potent Bcr-Abl kinase inhibitors such as NS-187, where 3-trifluoromethylated benzamide derivatives demonstrated superior antiproliferative activity against K562 leukemia cells compared to non-fluorinated or differently substituted analogs [1].
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (free base) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzamidine hydrochloride: 95% ; Unsubstituted benzamidine: typically 95-97% |
| Quantified Difference | +3-5% absolute purity |
| Conditions | Vendor specification (HPLC) |
Why This Matters
Higher purity ensures more consistent yields and fewer side reactions in multi-step syntheses of advanced pharmaceutical intermediates.
- [1] Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. View Source
